molecular formula C9H14N4O B15212401 2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one CAS No. 7400-24-0

2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one

Cat. No.: B15212401
CAS No.: 7400-24-0
M. Wt: 194.23 g/mol
InChI Key: XQYIBHPUKPFWDA-UHFFFAOYSA-N
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Description

2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of 2-aminopyrimidin-6-ones that have been demonstrated to exhibit potent anti-cancer and anti-proliferative activities . The core pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse enzyme targets, particularly kinases . The specific substitution with a cyclopentylamino group at the 6-position is a key structural feature, as this moiety is designed to effectively occupy hydrophobic cavities in target proteins, thereby enhancing potency and selectivity . Research into analogous compounds has shown that this chemical class can function as inhibitors of Aurora kinases, a family of serine/threonine kinases that play pivotal roles in regulating cell mitosis . The abnormal expression of these kinases is associated with various human tumors, making them attractive targets for anti-cancer therapy . As a research tool, this compound is valuable for investigating cell proliferation pathways, studying kinase function in vitro, and supporting the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

7400-24-0

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-4-(cyclopentylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c10-9-12-7(5-8(14)13-9)11-6-3-1-2-4-6/h5-6H,1-4H2,(H4,10,11,12,13,14)

InChI Key

XQYIBHPUKPFWDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3-(cyclopentylamino)acrylonitrile with guanidine in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and cyclopentylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidinone derivatives are highly dependent on substituents at the 6-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Melting Point (°C) pKa (Predicted) Key Properties/Activities
2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one Cyclopentylamino C₉H₁₃N₅O 207.23 Not reported Not reported Potential kinase inhibition (inferred)
2-Amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one 4-Fluorophenyl C₁₀H₈FN₃O 205.19 Decomposes at 250–260 8.71 Moderate lipophilicity; safety data available
2-Amino-6-(trifluoromethyl)-1H-pyrimidin-4-one Trifluoromethyl C₅H₄F₃N₃O 179.10 Not reported Not reported Electron-withdrawing effects; used in biochemical studies
2-Amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one 3-Chloro-4-methylphenylamino C₁₁H₁₁ClN₄O 250.68 Not reported Not reported Enhanced steric and electronic effects
6-Amino-4-(4-methylanilino)-1H-pyrimidin-2-one 4-Methylanilino C₁₁H₁₂N₄O 216.24 Not reported Not reported Anti-inflammatory activity (analogous to indole derivatives)

Biological Activity

2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a range of pharmacological properties that warrant a detailed examination of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₃N₅O
  • Molecular Weight : 179.22 g/mol

The presence of the cyclopentyl group and the amino functionalities suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as interference with cell cycle progression and apoptosis induction.
  • Antimicrobial Properties : There is emerging evidence indicating its efficacy against certain bacterial strains, which could be beneficial in treating infections.

Anticancer Activity

A study focusing on pyrimidine derivatives highlighted the anticancer potential of compounds similar to this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values reported in the low micromolar range. For instance, derivatives with similar structural features showed IC50 values ranging from 5 to 20 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Antimicrobial Activity

In another study, pyrimidine derivatives were screened for antimicrobial activity. The results indicated that certain compounds exhibited notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL. This suggests that this compound may possess similar antimicrobial properties, warranting further exploration .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7~10
Similar Derivative AA549~15
Similar Derivative BHeLa~12

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus<50
Similar Derivative CE. coli<30

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific kinases involved in cell proliferation.
  • Induction of Apoptosis : The compound could promote apoptosis in cancer cells through the activation of caspases.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effect may involve interference with bacterial cell wall integrity.

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